SQ 28517

Beschreibung

Eigenschaften

CAS-Nummer |

92131-67-4 |

|---|---|

Molekularformel |

C36H56N12O14S |

Molekulargewicht |

913.0 g/mol |

IUPAC-Name |

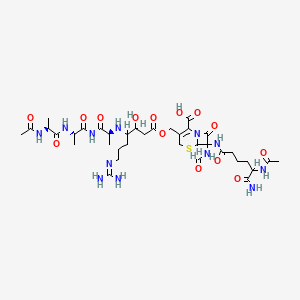

7-[(5-acetamido-6-amino-6-oxohexanoyl)amino]-3-[[4-[[(2S)-1-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-1-oxopropan-2-yl]amino]-7-(diaminomethylideneamino)-3-hydroxyheptanoyl]oxymethyl]-7-formamido-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C36H56N12O14S/c1-16(42-19(4)50)29(56)44-18(3)31(58)46-30(57)17(2)43-22(9-7-11-40-35(38)39)24(52)12-26(54)62-13-21-14-63-34-36(41-15-49,33(61)48(34)27(21)32(59)60)47-25(53)10-6-8-23(28(37)55)45-20(5)51/h15-18,22-24,34,43,52H,6-14H2,1-5H3,(H2,37,55)(H,41,49)(H,42,50)(H,44,56)(H,45,51)(H,47,53)(H,59,60)(H4,38,39,40)(H,46,57,58)/t16-,17-,18-,22?,23?,24?,34?,36?/m0/s1 |

InChI-Schlüssel |

IQJAGHUWCQTTAC-FJANOWQUSA-N |

Isomerische SMILES |

C[C@@H](C(=O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)C)NC(CCCN=C(N)N)C(CC(=O)OCC1=C(N2C(C(C2=O)(NC=O)NC(=O)CCCC(C(=O)N)NC(=O)C)SC1)C(=O)O)O |

Kanonische SMILES |

CC(C(=O)NC(=O)C(C)NC(=O)C(C)NC(=O)C)NC(CCCN=C(N)N)C(CC(=O)OCC1=C(N2C(C(C2=O)(NC=O)NC(=O)CCCC(C(=O)N)NC(=O)C)SC1)C(=O)O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

SQ 28517; SQ-28517; SQ28517; |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unraveling the Enigma of SQ 28517: A Search for a Novel Compound from Flavobacterium sp.

A comprehensive investigation into the scientific literature and chemical databases for information on a compound designated as SQ 28517, purportedly discovered from Flavobacterium sp., has yielded no identifiable data. This suggests that the compound may be either a misidentified or a proprietary designation not publicly disclosed, or that the association with Flavobacterium sp. is inaccurate.

Efforts to retrieve information on the discovery, origin, chemical structure, and biological activity of a compound referred to as "this compound" have been unsuccessful. Extensive searches across multiple scientific databases and search engines did not produce any relevant results linking this designation to a specific chemical entity, particularly one derived from the bacterial genus Flavobacterium.

The genus Flavobacterium is indeed a known source of diverse bioactive secondary metabolites, and various species within this genus have been studied for their potential to produce novel natural products. However, the designation "this compound" does not appear in publicly accessible scientific literature or chemical compound repositories in connection with Flavobacterium or any other microbial source.

The search for "this compound" primarily returned results related to product catalog numbers, demographic data, and other non-scientific information, indicating that this identifier is not a recognized name or code for a chemical compound in the public domain.

Given the absence of any verifiable information, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams. The core requirements of the request—summarizing quantitative data, detailing experimental methodologies, and creating visualizations—cannot be fulfilled without a foundational body of scientific evidence on the existence and characteristics of this compound.

It is conceivable that "this compound" represents an internal compound code from a private research program that has not been publicly disclosed. Alternatively, it could be an erroneous reference. Without further clarifying information or alternative identifiers for the compound of interest, a comprehensive technical report on its discovery and origin from Flavobacterium sp. cannot be compiled.

Researchers, scientists, and drug development professionals interested in novel compounds from Flavobacterium sp. are encouraged to consult the existing scientific literature for validated and characterized molecules from this genus. Numerous studies have documented the isolation and biological evaluation of various pigments, enzymes, and other secondary metabolites from different Flavobacterium species.

An In-depth Technical Guide to SQ 28517: A Novel β-Lactam Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Abstract

SQ 28517 is a novel β-lactam antibiotic belonging to the chitinovorin family, a group of structurally related cephalosporins produced by the bacterium Flavobacterium chitinovorum (formerly Flavobacterium sp. SC 12,154). Characterized by a 7-formylaminocephem nucleus, this compound exhibits weak to moderate antibacterial activity, primarily against Gram-positive bacteria. Its unique structural features and biosynthetic origin offer potential avenues for the development of new antibiotic agents. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and experimental protocols related to this compound and its closely related analogs, the chitinovorins.

Chemical Structure and Properties

This compound, also known as chitinovorin A, is a complex molecule featuring a cephem core with distinct side-chain modifications. Its systematic IUPAC name is L-Alaninamide, N-acetyl-L-alanyl-L-alanyl-N-[4-[[7-[[5-(acetylamino)-6-amino-1,6-dioxohexyl]amino]-2-carboxy-7-(formylamino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methoxy]-1-[3-[(aminoiminomethyl)amino]propyl]-2-hydroxy-4-oxobutyl]-.[1]

The core structure consists of a 7-formylaminocephem nucleus, which is a key feature of the chitinovorin family. This is attached to complex peptide side chains, including acetyl-alanyl-alanyl and guanidinopropyl moieties.[1]

Table 1: Physicochemical Properties of this compound (Chitinovorin A)

| Property | Value | Reference |

| Molecular Formula | C36H56N12O14S | [1] |

| Molecular Weight | 912.97 g/mol | [1] |

| Appearance | Solid powder | [1] |

| Solubility | Information not readily available | |

| CAS Number | 92131-67-4 | [1] |

Spectroscopic Data:

Nuclear Magnetic Resonance (NMR) spectroscopy has been pivotal in the elucidation of this compound's structure.[1]

-

13C NMR (D2O): Key signals are observed at δ 175.2 ppm (C-8 carbonyl), 173.9 ppm (C-4 carbonyl), and 157.5 ppm (guanidino carbon).[1]

-

1H NMR: The presence of a formyl group is confirmed by a singlet at δ 8.12 ppm, and an acetyl group by a singlet at δ 2.01 ppm.[1]

Biological Activity and Mechanism of Action

As a member of the β-lactam class of antibiotics, the primary mechanism of action of this compound is the inhibition of bacterial cell wall synthesis.

The β-lactam ring of this compound is presumed to covalently bind to the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This inactivation of PBPs disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.

Antibacterial Spectrum

Table 2: Antibacterial Activity of Chitinovorins (Related to this compound)

| Organism | Chitinovorin A (this compound) MIC (µg/mL) | Chitinovorin B MIC (µg/mL) | Chitinovorin C MIC (µg/mL) |

| Staphylococcus aureus 209P | >100 | 50 | 100 |

| Bacillus subtilis PCI 219 | 100 | 25 | 50 |

| Escherichia coli NIHJ | >100 | >100 | >100 |

| Pseudomonas aeruginosa B-1 | >100 | >100 | >100 |

Data extrapolated from related chitinovorin compounds.

It is noteworthy that this compound has shown synergistic effects when combined with other classes of antibiotics, such as aminoglycosides and fluoroquinolones, resulting in a significant reduction in the MIC for those agents.[1]

Experimental Protocols

Fermentation and Isolation

The production of this compound is achieved through the fermentation of Flavobacterium chitinovorum.

Fermentation Medium: A suitable medium for the cultivation of Flavobacterium chitinovorum contains chitin derivatives as the primary carbon source.[1]

Production Phase: Maximum yields of this compound are typically achieved after 72-96 hours of submerged culture.[1]

Isolation and Purification: A multi-step chromatographic process is employed to isolate and purify this compound from the culture broth. This generally involves initial separation techniques followed by high-performance liquid chromatography (HPLC) to obtain the pure compound.

Antibacterial Susceptibility Testing

The antibacterial activity of this compound is determined by measuring the Minimum Inhibitory Concentration (MIC) using standard methods such as broth microdilution or agar dilution.

Broth Microdilution Method (General Protocol):

-

Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

-

Preparation of Antibiotic Dilutions: A serial two-fold dilution of this compound is prepared in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension.

-

Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

-

Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Biosynthesis

This compound is a secondary metabolite produced by Flavobacterium chitinovorum. The biosynthetic pathway is complex and involves a series of enzymatic reactions.

The biosynthesis likely involves non-ribosomal peptide synthetases (NRPS) and possibly polyketide synthase (PKS)-like modules to assemble the peptide side chains and the core structure from amino acid and other small molecule precursors. Subsequent modifications by tailoring enzymes, such as formyltransferases and acyltransferases, would then lead to the final structure of this compound.

Conclusion

This compound represents an interesting member of the β-lactam family of antibiotics with a unique structure derived from a bacterial source. While its intrinsic antibacterial activity is modest, its synergistic potential with other antibiotics and its novel chemical scaffold make it a subject of interest for further investigation in the field of antibiotic research and development. Future studies focusing on the elucidation of the complete biosynthetic pathway could enable the generation of novel analogs with improved potency and a broader spectrum of activity.

References

An In-depth Technical Guide to SQ 28,517 (CAS Number: 92131-67-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

SQ 28,517 is a naturally derived cephalosporin antibiotic isolated from the fermentation broth of Flavobacterium sp. SC 12,154. As a member of the β-lactam class of antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis through the targeting of penicillin-binding proteins (PBPs). This technical guide provides a comprehensive overview of SQ 28,517, including its chemical properties, biological activity, and the experimental methodologies used for its characterization. The information is intended to support further research and development efforts related to this compound.

Chemical and Physical Properties

SQ 28,517 is an acetyl derivative of a 7-formamidocephalosporin.[1] Its complex structure features a cephem nucleus with a distinctive formamido group at the C-7 position and a peptide side chain.

| Property | Value | Reference |

| CAS Number | 92131-67-4 | |

| Molecular Formula | C36H56N12O14S | |

| Molecular Weight | 912.97 g/mol | |

| IUPAC Name | 7-[[2-[[2-[[2-(acetylamino)-3-methyl-1-oxobutyl]amino]-3-methyl-1-oxobutyl]amino]acetyl]amino]-3-[[(2E)-4-[[(aminoiminomethyl)amino]butyl]oxy]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Appearance | Hygroscopic colorless powder | |

| Solubility | Soluble in water and methanol |

Biological Activity and Mechanism of Action

SQ 28,517 exhibits weak antibacterial activity, primarily against Gram-negative bacteria.[1] Its mode of action is consistent with that of other β-lactam antibiotics: the inhibition of bacterial cell wall biosynthesis.

Antibacterial Spectrum

The antibacterial efficacy of SQ 28,517 has been quantified by determining its Minimum Inhibitory Concentrations (MICs) against various bacterial strains.

| Organism | MIC (µg/mL) |

| Escherichia coli | 0.78-3.12 |

| Klebsiella pneumoniae | 1.56-6.25 |

| Pseudomonas aeruginosa | 12.5-25.0 |

| Salmonella typhimurium | 3.12-12.5 |

Mechanism of Action: Penicillin-Binding Protein (PBP) Inhibition

The bactericidal activity of SQ 28,517 is attributed to its ability to bind to and inactivate penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis. The 7-formamido substituent is crucial for this PBP affinity. By forming a stable acyl-enzyme intermediate with the PBP's active site, SQ 28,517 effectively blocks the transpeptidation reaction, leading to a compromised cell wall and eventual cell lysis.

Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis

Caption: Mechanism of action of SQ 28,517.

Experimental Protocols

This section details the methodologies for key experiments related to the production, isolation, and characterization of SQ 28,517.

Fermentation for Production of SQ 28,517

Objective: To cultivate Flavobacterium sp. SC 12,154 for the production of SQ 28,517.

Materials:

-

Flavobacterium sp. SC 12,154 culture

-

Seed medium (e.g., Tryptic Soy Broth)

-

Production medium (specific composition to be optimized, but generally contains a carbon source, nitrogen source, and mineral salts)

-

Shaker incubator

-

Fermenter

Procedure:

-

Inoculum Preparation: Aseptically transfer a loopful of Flavobacterium sp. SC 12,154 from a stock culture to a flask containing seed medium. Incubate at an appropriate temperature (e.g., 28-30°C) with shaking for 24-48 hours to obtain a seed culture.

-

Production Fermentation: Inoculate the production medium in a fermenter with the seed culture (typically 5-10% v/v).

-

Fermentation Conditions: Maintain the fermentation at a controlled temperature, pH, and aeration rate for a period of 3-7 days. The optimal parameters need to be determined empirically.

-

Monitoring: Periodically sample the fermentation broth to monitor cell growth (e.g., by measuring optical density) and the production of SQ 28,517 (e.g., by HPLC analysis).

Experimental Workflow: Fermentation and Isolation

Caption: Workflow for the production and isolation of SQ 28,517.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the MIC of SQ 28,517 against various bacterial strains using the broth microdilution method.

Materials:

-

SQ 28,517 stock solution

-

Bacterial strains (e.g., E. coli, K. pneumoniae)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Serial Dilution: Perform a two-fold serial dilution of the SQ 28,517 stock solution in CAMHB across the wells of a 96-well plate to achieve a range of desired concentrations.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the diluted SQ 28,517. Include a positive control (inoculum without antibiotic) and a negative control (broth without inoculum).

-

Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of SQ 28,517 that completely inhibits visible growth of the bacteria.

Penicillin-Binding Protein (PBP) Competitive Binding Assay

Objective: To assess the binding affinity of SQ 28,517 to specific PBPs.

Materials:

-

Bacterial membrane preparations containing PBPs

-

SQ 28,517

-

A labeled β-lactam (e.g., fluorescently tagged penicillin)

-

SDS-PAGE apparatus

-

Gel imaging system

Procedure:

-

PBP Preparation: Isolate bacterial membranes containing PBPs from the target bacterial strain.

-

Competition Reaction: Incubate the membrane preparation with varying concentrations of SQ 28,517.

-

Labeling: Add a fixed concentration of the labeled β-lactam to the reaction mixtures and incubate to allow binding to the PBPs that are not already occupied by SQ 28,517.

-

SDS-PAGE: Separate the PBP-β-lactam complexes by SDS-PAGE.

-

Detection and Quantification: Visualize the labeled PBPs using an appropriate imaging system. The intensity of the signal from the labeled β-lactam will be inversely proportional to the binding of SQ 28,517.

-

Data Analysis: Determine the concentration of SQ 28,517 that inhibits 50% of the binding of the labeled β-lactam (IC50). This value provides a measure of the relative binding affinity of SQ 28,517 for the PBPs.

Conclusion

SQ 28,517 is a cephalosporin antibiotic with a well-defined chemical structure and a mechanism of action typical of β-lactams. While it demonstrates weak antibacterial activity, its unique 7-formamido substitution may confer interesting properties, such as resistance to certain β-lactamases, which warrants further investigation. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the therapeutic potential and optimize the production of SQ 28,517 and its derivatives. Future studies should focus on obtaining quantitative PBP binding data and exploring synthetic modifications to enhance its antibacterial potency and spectrum.

References

Unraveling the Enigmatic Pathway: A Technical Guide to the Biosynthesis of 7-Formamidocephalosporins

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic resistance necessitates a continuous search for novel antimicrobial compounds and a deeper understanding of their production mechanisms. Among the vast family of β-lactam antibiotics, 7-formamidocephalosporins represent a unique and intriguing subgroup. This technical guide provides a comprehensive overview of the current knowledge surrounding the biosynthesis of these complex molecules, with a focus on the enzymatic machinery and genetic determinants that govern their formation. While the complete pathway remains an active area of research, this document synthesizes available data to offer a foundational understanding for professionals in drug discovery and development.

The Core Cephalosporin Scaffold: A Common Origin

The biosynthesis of all cephalosporins, including the 7-formamido variants, begins with the condensation of three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine. This crucial first step is catalyzed by a large, multidomain non-ribosomal peptide synthetase (NRPS) known as δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS). The resulting tripeptide, δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV), is the universal precursor for both penicillins and cephalosporins.

The pathway then proceeds through the action of isopenicillin N synthase (IPNS), which catalyzes an oxidative cyclization of the ACV tripeptide to form isopenicillin N, the first bioactive intermediate containing the characteristic β-lactam ring fused to a thiazolidine ring. Isopenicillin N stands at a critical branch point, leading to the production of various penicillins or undergoing further modifications to yield cephalosporins.

The Path to the Cephem Nucleus and the Enigmatic Formylation Step

To form the cephalosporin core, isopenicillin N is converted to penicillin N by isopenicillin N epimerase. Subsequently, the five-membered thiazolidine ring of penicillin N is expanded into a six-membered dihydrothiazine ring by the action of deacetoxycephalosporin C synthase (DAOCS), also known as expandase. This reaction, which requires α-ketoglutarate, Fe²⁺, and ascorbate as co-factors, yields deacetoxycephalosporin C (DAOC).

The subsequent steps involve hydroxylations and other modifications, but the key and least understood reaction in the biosynthesis of 7-formamidocephalosporins is the introduction of the formamido group at the C7 position of the cephem nucleus. It is hypothesized that a 7-aminocephalosporanic acid (7-ACA) or a similar intermediate serves as the substrate for a specific formyltransferase enzyme.

While the gene encoding this putative formyltransferase has not yet been definitively identified, research points towards the existence of a dedicated biosynthetic gene cluster in producing organisms. One such organism, identified as a producer of 7-formamidocephalosporins, is Flavobacterium sp. SC 12,154.[1] Studies have confirmed the presence of a β-lactam antibiotic biosynthetic gene cluster in this bacterium, suggesting that the necessary enzymatic machinery for formylation is encoded within this cluster.[1][2]

The likely donor of the formyl group in this enzymatic reaction is 10-formyltetrahydrofolate, a common one-carbon donor in various metabolic pathways. The proposed enzymatic reaction would involve the transfer of the formyl group from 10-formyltetrahydrofolate to the 7-amino group of a cephalosporin intermediate.

Hypothesized Final Step in 7-Formamidocephalosporin Biosynthesis:

Experimental Methodologies: A Glimpse into the Research

Detailed experimental protocols for the elucidation of the 7-formamidocephalosporin biosynthetic pathway are not yet available in the scientific literature due to the nascent stage of research in this specific area. However, the general methodologies employed in the study of antibiotic biosynthesis are applicable and provide a roadmap for future investigations.

Table 1: General Methodologies for Investigating Antibiotic Biosynthesis Pathways

| Experimental Approach | Description | Key Techniques |

| Gene Cluster Identification and Analysis | Isolation and sequencing of the biosynthetic gene cluster from the producing organism. Bioinformatic analysis to predict the function of open reading frames (ORFs). | Genomic DNA library construction, cosmid cloning, DNA sequencing (Sanger and Next-Generation), bioinformatics software (e.g., antiSMASH, BLAST). |

| Gene Inactivation and Heterologous Expression | Targeted disruption or deletion of specific genes within the cluster to observe the effect on antibiotic production. Expression of the entire or partial gene cluster in a heterologous host to confirm its role in biosynthesis. | PCR-based gene targeting, homologous recombination, plasmid construction, transformation of a suitable host strain (e.g., E. coli, Streptomyces lividans). |

| Enzyme Assays and Characterization | Overexpression and purification of individual enzymes from the gene cluster. In vitro assays to determine the enzyme's substrate specificity, kinetics, and reaction products. | Protein expression systems (e.g., E. coli), protein purification techniques (e.g., affinity chromatography, size-exclusion chromatography), HPLC, mass spectrometry (MS), NMR spectroscopy. |

| Precursor Feeding Studies | Administration of isotopically labeled potential precursors to the producing organism's culture. Analysis of the final antibiotic product to determine the incorporation of the label. | Synthesis of labeled compounds, fermentation, extraction and purification of the antibiotic, mass spectrometry, NMR spectroscopy. |

Quantitative Data: A Call for Future Research

To date, there is a significant lack of quantitative data specifically pertaining to the biosynthesis of 7-formamidocephalosporins. Key parameters such as the kinetic properties of the putative formyltransferase, the in vivo concentrations of precursors and intermediates, and the overall yield of the biosynthetic pathway remain to be determined. The acquisition of such data will be crucial for understanding the efficiency and regulation of this pathway and for any future metabolic engineering efforts aimed at improving production titers.

Logical Workflow for Elucidating the Biosynthesis Pathway

The following diagram illustrates a logical workflow for the complete elucidation of the 7-formamidocephalosporin biosynthetic pathway, from the identification of the producing organism to the full characterization of the enzymatic machinery.

Conclusion and Future Perspectives

The biosynthesis of 7-formamidocephalosporins presents an exciting and underexplored area within the field of antibiotic research. While the initial steps of the pathway are shared with other well-characterized β-lactams, the final formylation reaction remains a key puzzle to be solved. The identification of Flavobacterium sp. SC 12,154 as a producer and the confirmation of a resident β-lactam biosynthetic gene cluster provide a solid starting point for future investigations.

The elucidation of the complete biosynthetic pathway, including the definitive identification and characterization of the 7-amino-cephalosporin formyltransferase, will not only be a significant scientific achievement but also open up new avenues for the bioengineering of novel cephalosporin derivatives with potentially improved therapeutic properties. The methodologies and workflow outlined in this guide provide a framework for researchers to systematically unravel this fascinating biosynthetic puzzle.

References

Unraveling the Enigma of SQ 28,517: A Technical Examination of its Attenuated Antibacterial Efficacy

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the underlying reasons for the observed weak antibacterial activity of SQ 28,517, an acetyl derivative isolated from Flavobacterium sp. SC 12,154. While possessing a structural framework suggestive of antibacterial potential, particularly through the inhibition of penicillin-binding proteins (PBPs), its efficacy is notably modest. This document will dissect the available information, propose mechanistic hypotheses, and provide a framework for understanding its limited bactericidal action against Gram-negative pathogens.

Executive Summary

SQ 28,517 is a complex molecule identified as an acetyl derivative from the fermentation of Flavobacterium sp. SC 12,154. Structurally, it incorporates a 7-formylaminocephem nucleus, a feature commonly associated with β-lactam antibiotics that target bacterial cell wall synthesis. Preliminary characterizations suggest that SQ 28,517 exerts a bactericidal effect on Gram-negative bacteria by inhibiting penicillin-binding proteins (PBPs). However, its antibacterial potency is categorized as weak. This guide synthesizes the available structural information and established principles of antibacterial drug action to elucidate the factors contributing to this attenuated activity.

Structural and Mechanistic Overview

SQ 28,517 is reported to be L-Alaninamide, N-acetyl-L-alanyl-L-alanyl-N-[4-[[7-[[5-(acetylamino)-6-amino-1,6-dioxohexyl]amino]-2-carboxy-7-(formylamino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methoxy]-1-[3-[(aminoiminomethyl)amino]propyl]-2-hydroxy-4-oxobutyl]-. The core of its antibacterial activity is attributed to the bicyclic cephem nucleus, which mimics the D-Ala-D-Ala moiety of the peptidoglycan precursors, allowing it to bind to the active site of PBPs.

Proposed Mechanism of Action: PBP Inhibition

The proposed mechanism of action for SQ 28,517 follows the classical pathway of β-lactam antibiotics.

The β-lactam ring of the cephem nucleus in SQ 28,517 is presumed to acylate a serine residue in the active site of bacterial PBPs. This covalent modification inactivates the enzyme, preventing the transpeptidation reaction essential for cross-linking the peptidoglycan cell wall. The disruption of cell wall integrity ultimately leads to cell lysis and bacterial death.

Factors Contributing to Weak Antibacterial Activity

Despite the presence of a PBP-targeting warhead, several factors, detailed below, likely contribute to the observed weak antibacterial profile of SQ 28,517. It is important to note that specific quantitative data, such as Minimum Inhibitory Concentrations (MICs), are not widely available in the public domain. The following analysis is therefore based on established principles of bacterial resistance and antibiotic pharmacology.

Quantitative Data Summary (Hypothetical)

For illustrative purposes, a hypothetical table of MIC values is presented below to contextualize what "weak activity" might entail for a compound like SQ 28,517 against common Gram-negative pathogens.

| Bacterial Strain | Hypothetical MIC (µg/mL) of SQ 28,517 | Interpretation |

| Escherichia coli | > 128 | Resistant |

| Pseudomonas aeruginosa | > 256 | Resistant |

| Klebsiella pneumoniae | 64 - 128 | Intermediate to Resistant |

| Enterobacter cloacae | > 128 | Resistant |

Note: These values are hypothetical and intended to illustrate a profile of weak antibacterial activity. Actual values would need to be determined experimentally.

Key Experimental Protocols

The determination of antibacterial activity and the elucidation of its mechanism rely on standardized microbiological and biochemical assays.

3.2.1 Minimum Inhibitory Concentration (MIC) Assay

-

Principle: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

-

Methodology:

-

A two-fold serial dilution of SQ 28,517 is prepared in cation-adjusted Mueller-Hinton broth.

-

Each dilution is inoculated with a standardized suspension of the test bacterium (e.g., E. coli ATCC 25922) to a final concentration of approximately 5 x 105 CFU/mL.

-

A growth control (no antibiotic) and a sterility control (no bacteria) are included.

-

The microtiter plates are incubated at 37°C for 18-24 hours.

-

The MIC is read as the lowest concentration of SQ 28,517 that shows no visible turbidity.

-

3.2.2 Penicillin-Binding Protein (PBP) Competition Assay

-

Principle: To assess the ability of a compound to bind to PBPs by competing with a labeled penicillin derivative.

-

Methodology:

-

Bacterial membranes containing PBPs are isolated from the test organism.

-

The membranes are incubated with varying concentrations of SQ 28,517.

-

A fluorescently labeled penicillin (e.g., Bocillin FL) is added to the mixture and incubated to label any PBPs not bound by SQ 28,517.

-

The reaction is stopped, and the proteins are separated by SDS-PAGE.

-

The gel is visualized using a fluorescence scanner. The concentration of SQ 28,517 that inhibits 50% of the fluorescent penicillin binding (IC50) is determined.

-

Hypothesized Reasons for Weak Antibacterial Activity

The attenuated efficacy of SQ 28,517 can be attributed to a combination of factors that are common challenges in the development of antibiotics targeting Gram-negative bacteria.

Limited Outer Membrane Permeability

The outer membrane of Gram-negative bacteria presents a formidable barrier to many antibiotics. The large and complex side chains of SQ 28,517 may hinder its passage through the porin channels of the outer membrane, resulting in a low concentration of the drug in the periplasmic space where the PBPs are located.

Susceptibility to Efflux Pumps

Gram-negative bacteria possess a variety of efflux pumps that can actively transport antibiotics out of the cell. The chemical structure of SQ 28,517 may render it a substrate for one or more of these pumps, further reducing its effective concentration at the target site.

Low Affinity for Target PBPs

While SQ 28,517 is proposed to inhibit PBPs, its affinity for these enzymes may be suboptimal. The intricate side chains, while potentially offering some steric hindrance to β-lactamases, might also interfere with optimal binding to the PBP active site, leading to a lower rate of acylation and consequently, weaker inhibition.

Instability to β-Lactamases

Although some structural features might confer a degree of stability, SQ 28,517 may still be susceptible to hydrolysis by various β-lactamase enzymes produced by Gram-negative bacteria. The breakdown of the β-lactam ring would render the molecule inactive before it can reach its PBP target.

Conclusion and Future Directions

The weak antibacterial activity of SQ 28,517 is likely a multifactorial issue, stemming from challenges in traversing the Gram-negative outer membrane, susceptibility to efflux and enzymatic degradation, and potentially suboptimal target engagement. While the core cephem structure provides a basis for PBP inhibition, the overall molecular architecture appears to be a liability in terms of reaching and effectively inactivating its target in a whole-cell context.

Future research to fully elucidate the antibacterial profile of SQ 28,517 would require:

-

Quantitative Susceptibility Testing: Determination of MIC values against a broad panel of Gram-negative and Gram-positive bacteria.

-

Mechanism of Action Studies: Detailed kinetic analysis of the interaction between SQ 28,517 and purified PBPs.

-

Permeability and Efflux Assays: Direct measurement of the compound's ability to penetrate the outer membrane and its susceptibility to known efflux pumps.

-

β-Lactamase Stability Assays: Assessment of the compound's stability in the presence of various β-lactamase enzymes.

A comprehensive understanding of these factors will provide a definitive explanation for the weak antibacterial activity of SQ 28,517 and could inform the design of more potent analogs in future drug discovery efforts.

Fermentation of Flavobacterium sp. SC 12,154 for the Production of Novel Cephalosporins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fermentation of Flavobacterium sp. SC 12,154 for the production of natural products, with a focus on its unique 7α-substituted cephalosporins, SQ 28,516 and SQ 28,517. Due to the limited publicly available, detailed fermentation protocols specific to Flavobacterium sp. SC 12,154, this document leverages representative data and methodologies from the broader field of cephalosporin fermentation, primarily from the well-studied fungus Acremonium chrysogenum, to present a comprehensive and practical guide for researchers.

Introduction to Flavobacterium sp. SC 12,154 and its Natural Products

Flavobacterium sp. SC 12,154 is a Gram-negative bacterium recognized for its production of novel β-lactam antibiotics. Notably, it synthesizes 7-formamidocephalosporins, designated as SQ 28,516 and SQ 28,517, as well as deacetoxycephalosporin C.[1][2] These compounds are of interest due to their structural novelty, which includes a 7α-formamido substitution that can confer resistance to β-lactamase enzymes.[3] The biosynthetic pathway involves the key enzyme isopenicillin N synthase (IPNS), which catalyzes the cyclization of the tripeptide precursor δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV). This enzyme is formed during the transition from the growth phase to the stationary phase of the fermentation.

Quantitative Data from Representative Cephalosporin Fermentation

The following tables summarize quantitative data from a representative cephalosporin C (CPC) fermentation process using Acremonium chrysogenum. This data is presented to provide researchers with an understanding of the typical yields and the impact of various fermentation parameters on production.

Table 1: Effect of Aeration Rate on Cephalosporin C Production [4]

| Fermentation Day | CPC Concentration (1 vvm) (µg/mL) | CPC Concentration (2 vvm) (µg/mL) |

| 1 | 0 | 0 |

| 2 | 45.3 | 38.9 |

| 3 | 112.7 | 98.2 |

| 4 | 168.4 | 145.6 |

| 5 | 197.25 | 165.35 |

| 6 | 185.1 | 150.7 |

Table 2: Effect of Agitation Rate on Cephalosporin C Production [4]

| Fermentation Day | CPC Concentration (300 rpm) (µg/mL) | CPC Concentration (400 rpm) (µg/mL) |

| 1 | 0 | 0 |

| 2 | 55.8 | 98.6 |

| 3 | 145.2 | 250.1 |

| 4 | 201.7 | 355.4 |

| 5 | 220.5 | 380.9 |

| 6 | 235.31 | 399.52 |

Table 3: Comparison of Cephalosporin C Production in Shake Flask vs. Fermenter [4]

| Culture Method | Maximum CPC Concentration (µg/mL) |

| Shake Flask | 424.2 |

| 14 L Fermenter | 399.52 |

Experimental Protocols

This section details representative experimental protocols for the fermentation of a cephalosporin-producing microorganism and the subsequent recovery of the target compounds. These protocols are based on established methods for Acremonium chrysogenum and can be adapted for Flavobacterium sp. SC 12,154 with appropriate optimization.

Strain Maintenance and Inoculum Development

-

Strain Maintenance: The producing strain, such as Flavobacterium sp. SC 12,154, should be maintained on a suitable agar medium. For Acremonium chrysogenum, a corn steep liquor agar is often used, containing (per liter): 4 g yeast extract, 15 g soluble starch, 1 g K₂HPO₄, 0.5 g MgSO₄·7H₂O, and 15 g agar. Slants are typically incubated for 14 days at 27°C to promote sporulation.[1]

-

Seed Culture Preparation: A spore suspension is prepared from the agar slants. One milliliter of this suspension is used to inoculate a 500 mL Erlenmeyer flask containing 100 mL of a sterile seeding medium.[1] A typical first-stage seed medium for cephalosporin production might contain (per liter): 30 g corn steep liquor, 20 g glucose, 20 g sucrose, 50 mL vegetable oil, and 1.5 g calcium carbonate.[5] The seed culture is incubated at 28°C with agitation (e.g., 220 rpm) for a specified period, typically 48-72 hours. A second-stage seed culture may be prepared by transferring a portion of the first-stage culture to fresh seed medium to ensure a high density of viable cells for inoculation of the production fermenter.

Production Fermentation

-

Fermentation Medium: A representative fermentation medium for cephalosporin C production contains (per liter): 36 g saccharose, 27 g glucose, 8 g (NH₄)₂SO₄, 8 g KH₂PO₄, 5 g D,L-methionine, 1.6 g Na₂SO₄, 2.3 g CaSO₄, 2 g ferrous ammonium sulfate, 1.3 g MgSO₄·7H₂O, 0.22 g ZnSO₄·7H₂O, 0.22 g MnSO₄·H₂O, and 0.055 g CuSO₄.[1]

-

Fermenter Operation: The production fermentation is carried out in a suitable fermenter (e.g., 14 L laboratory fermenter with a 4 L working volume).[4] The sterilized production medium is inoculated with the seed culture (e.g., 1-10% v/v).[1][4]

-

Fermentation Parameters:

-

Temperature: Maintained at a constant temperature, typically around 28°C.[1][4]

-

pH: The pH is controlled, often maintained at a specific value (e.g., 4.0) through the automated addition of sterile acid (e.g., 3 M HCl) and base (e.g., 3 M NaOH).[4]

-

Aeration: Sterile, filtered air is supplied to the fermenter at a controlled rate, for example, 1 volume of air per volume of medium per minute (vvm).[4]

-

Agitation: The culture is agitated to ensure proper mixing and oxygen transfer. Agitation rates can vary, for instance, between 300 and 400 rpm.[4]

-

Fed-Batch Strategy: To enhance productivity, a fed-batch strategy is often employed. This involves the continuous or intermittent feeding of nutrients, such as glucose and vegetable oil, during the fermentation process. For example, glucose may be fed at a rate of 4-11 g/L/h from 40-80 hours and 9-21 g/L/h from 80-140 hours. Vegetable oil might be fed at 1-6 g/L/h from 50-90 hours and 3-8 g/L/h from 90-140 hours.[5]

-

Product Recovery and Purification

-

Broth Filtration: At the end of the fermentation, the crude broth is filtered to remove the microbial biomass (mycelia) and other insoluble materials.[6]

-

Initial Purification: The filtered broth may be treated to precipitate impurities. For instance, adding 1 to 4 volumes of acetone to the broth filtrate can precipitate many unwanted substances while the cephalosporin remains in solution.[6]

-

Ion-Exchange Chromatography: The clarified and partially purified solution is then passed through an ion-exchange resin column to capture the cephalosporin. The choice of resin depends on the specific properties of the target molecule. For cephalosporin C, a cation exchange resin like Dowex 50 (H+ form) can be used.[6]

-

Elution and Crystallization: The adsorbed cephalosporin is eluted from the resin using a suitable buffer. The eluate is then concentrated, and the product is crystallized, often by the addition of a solvent in which it has low solubility.

-

Analysis: The concentration and purity of the final product are determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC).[4]

Visualizations

Experimental Workflow

Caption: A generalized workflow for cephalosporin production.

Bacterial Cephalosporin Biosynthetic Pathway

References

- 1. Enhanced fermentative production of Cephalosporin C by magnetite nanoparticles in culture of Acremonium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and development of cephalosporins - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Scaling up production of cephalosporin C by Acremonium chrysogenum W42-I in a fermenter using submerged fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN102808011B - Fermentation method for cephalosporin C - Google Patents [patents.google.com]

- 6. US3467654A - Process for the recovery and purification of cephalosporin c - Google Patents [patents.google.com]

Unraveling the Enigma of SQ 28,517: A Case of Mistaken Identity in Drug Discovery

In the landscape of pharmaceutical research and development, compound identifiers are the crucial signposts that guide scientists through vast chemical libraries. The designation "SQ 28,517" presents a compelling case of ambiguity, with publicly available data pointing to two vastly different molecular entities. This divergence highlights the challenges in tracking historical drug candidates and underscores the importance of precise chemical identification.

One trail, supported by the Chemical Abstracts Service (CAS) registry number 92131-67-4, identifies SQ 28,517 as a complex molecule featuring a 7-formylaminocephem nucleus with elaborate peptide side chains. This class of compounds is typically associated with antibacterial activity.

However, a significant body of evidence from medicinal chemistry literature strongly suggests that the "SQ" prefix, particularly in the context of cardiovascular research, was a designation used by the pharmaceutical company Squibb (now Bristol Myers Squibb) for a series of potent thromboxane A2 (TXA₂) receptor antagonists. These compounds are characterized by a core 7-oxabicyclo[2.2.1]heptane scaffold. Prominent examples from this series include the well-documented antagonists SQ 29,548 and SQ 35,091. Given this context, it is highly probable that the intended subject of interest, SQ 28,517, belongs to this family of thromboxane antagonists.

Thromboxane A₂ is a potent mediator of platelet aggregation and vasoconstriction, playing a critical role in thrombosis and cardiovascular disease.[1][2] Antagonists of the thromboxane A₂ receptor (TP receptor) are therefore of significant therapeutic interest. The 7-oxabicyclo[2.2.1]heptane core structure serves as a rigid scaffold that mimics the natural prostaglandin endoperoxide structure, allowing for the presentation of side chains that interact with the TP receptor.

Due to the conflicting information and the lack of a definitive publicly available structure for a thromboxane antagonist named SQ 28,517, this technical guide will proceed by focusing on a closely related and well-characterized structural analog from the same Squibb discovery program: SQ 29,548 . The detailed analysis of SQ 29,548 will serve as a representative model for understanding the structural analogs and the broader structure-activity relationships within this important class of compounds.

Core Structure: The 7-Oxabicyclo[2.2.1]heptane Scaffold

The foundational structure for this class of thromboxane antagonists is the 7-oxabicyclo[2.2.1]heptane ring system. This bicyclic ether provides a conformationally constrained framework, which is a key feature for achieving high receptor affinity and selectivity. The stereochemistry of the substituents on this core is critical for biological activity.

Featured Analog: SQ 29,548

SQ 29,548 is a potent and selective antagonist of the thromboxane A₂/prostaglandin H₂ (TP) receptor. Its chemical structure is [1S-[1α,2α(Z),3α,4α]]-7-[3-[[2-[(phenylamino)carbonyl]hydrazino]methyl]-7-oxabicyclo[2.2.1]hept-2-yl]-5-heptenoic acid.

Signaling Pathway of Thromboxane A₂ and TP Receptor Antagonism

The diagram below illustrates the signaling pathway of thromboxane A₂ (TXA₂) and the mechanism of action for TP receptor antagonists like SQ 29,548.

Caption: Thromboxane A₂ signaling and TP receptor antagonism.

Quantitative Data for SQ 29,548 and Analogs

The following table summarizes the in vitro biological activity of SQ 29,548 and related thromboxane receptor antagonists.

| Compound | TP Receptor Binding (Ki, nM) | Platelet Aggregation Inhibition (IC₅₀, µM) | Reference |

| SQ 29,548 | 4.1 | 0.06 (vs. U-46619) | [3] |

| SQ 35,091 | 1.0 | 0.012 (vs. U-46619) | [4] |

| BMS-180,291 | 4.0 | 0.021 (vs. U-46619) | [3] |

Experimental Protocols

Radioligand Binding Assay for TP Receptor Affinity

Objective: To determine the binding affinity (Ki) of test compounds for the human thromboxane A₂ (TP) receptor.

Methodology:

-

Membrane Preparation: Human platelet membranes are prepared by differential centrifugation of platelet-rich plasma. The final membrane pellet is resuspended in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Binding Reaction: The binding assay is performed in a final volume of 250 µL containing platelet membranes, the radioligand [³H]-SQ 29,548 (at a concentration close to its Kd), and varying concentrations of the test compound.

-

Incubation: The reaction mixture is incubated at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioactivity.

-

Quantification: The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled TP receptor antagonist. Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Platelet Aggregation Assay

Objective: To evaluate the functional antagonist activity of test compounds by measuring their ability to inhibit agonist-induced platelet aggregation.

Methodology:

-

Platelet-Rich Plasma (PRP) Preparation: Whole blood from healthy human donors is collected into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). PRP is obtained by centrifugation at a low speed (e.g., 200 x g) for 15 minutes.

-

Aggregation Measurement: Platelet aggregation is monitored using a light transmission aggregometer. A sample of PRP is placed in a cuvette with a stir bar and warmed to 37°C.

-

Assay Procedure: A baseline light transmission is established. The test compound or vehicle is added to the PRP and incubated for a short period. An agonist, such as U-46619 (a stable TXA₂ mimetic), is then added to induce aggregation.

-

Data Recording: The change in light transmission, which corresponds to the extent of platelet aggregation, is recorded over time.

-

Data Analysis: The maximum aggregation response is measured. The IC₅₀ value is determined as the concentration of the test compound that causes a 50% inhibition of the maximal aggregation induced by the agonist.

Experimental Workflow

The following diagram outlines the general workflow for the discovery and characterization of novel thromboxane receptor antagonists.

Caption: General workflow for thromboxane antagonist discovery.

References

- 1. Thromboxane A2/prostaglandin H2 receptor antagonists. A new therapeutic principle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thromboxane A2 - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Interphenylene 7-oxabicyclo[2.2.1]heptane thromboxane A2 antagonists. Semicarbazone omega-chains - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Targets of Thromboxane Receptor Antagonists: A Technical Guide to the SQ 28,517 Series

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological targets of the SQ-series of compounds, with a primary focus on SQ 29,548, a potent and selective antagonist of the thromboxane A2 (TXA2) receptor, also known as the TP receptor. Initial inquiries for "SQ 28,517" did not yield a specific compound, suggesting a likely typographical error. Given the chemical nomenclature and available research, this guide centers on the well-characterized SQ 29,548 and related compounds that share the common "SQ" designation from Squibb (now Bristol Myers Squibb).

The primary biological target of these compounds is the thromboxane A2 receptor, a G-protein coupled receptor (GPCR) that plays a pivotal role in a variety of physiological and pathophysiological processes, including platelet aggregation, vasoconstriction, and inflammation. This guide will detail the mechanism of action of these antagonists, present quantitative data on their binding affinities and inhibitory concentrations, and provide comprehensive experimental protocols for their characterization.

Core Biological Target: The Thromboxane A2 (TP) Receptor

The principal biological target for the SQ-series of compounds discussed herein is the Thromboxane A2 (TP) receptor. Thromboxane A2, a potent arachidonic acid metabolite, exerts its effects by binding to and activating the TP receptor, which leads to a cascade of intracellular signaling events.

Thromboxane A2 Receptor Signaling Pathway

Activation of the TP receptor by its endogenous ligand, TXA2, initiates signaling through multiple G-protein pathways, primarily Gq/11 and G12/13.

-

Gq/11 Pathway: Activation of Gq/11 leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ is a key driver of cellular responses such as platelet shape change and smooth muscle contraction. DAG, in conjunction with Ca2+, activates protein kinase C (PKC), which phosphorylates various downstream targets, further contributing to the cellular response.

-

G12/13 Pathway: The TP receptor also couples to G12/13, which activates the small GTPase Rho. Rho, through its effector Rho-associated kinase (ROCK), plays a crucial role in Ca2+ sensitization of the contractile apparatus in smooth muscle cells and contributes to platelet shape change.

// Nodes TXA2 [label="Thromboxane A2", fillcolor="#FBBC05", fontcolor="#202124"]; TP_Receptor [label="TP Receptor", shape=cds, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gq11 [label="Gq/11", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; G1213 [label="G12/13", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", shape=ellipse, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", shape=ellipse, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_Release [label="Intracellular Ca2+\nRelease", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Rho [label="Rho", shape=ellipse, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; ROCK [label="Rho-associated Kinase\n(ROCK)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cellular_Response [label="Cellular Response\n(Platelet Aggregation,\nVasoconstriction)", shape=box, style="filled", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges TXA2 -> TP_Receptor [label=" Binds"]; TP_Receptor -> Gq11 [label=" Activates"]; TP_Receptor -> G1213 [label=" Activates"]; Gq11 -> PLC [label=" Activates"]; PLC -> PIP2 [label=" Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> Ca_Release [label=" Triggers"]; DAG -> PKC [label=" Activates"]; Ca_Release -> PKC [label=" Co-activates"]; G1213 -> Rho [label=" Activates"]; Rho -> ROCK [label=" Activates"]; Ca_Release -> Cellular_Response; PKC -> Cellular_Response; ROCK -> Cellular_Response; } Thromboxane A2 Receptor Signaling Cascade

Quantitative Data on SQ-Series Compounds

The following table summarizes the available quantitative data for SQ 29,548 and related compounds, demonstrating their antagonistic activity at the TP receptor.

| Compound | Assay Type | Target | Species | Value | Reference |

| SQ 29,548 | Radioligand Binding | Recombinant TP Receptor | Human | Ki = 4.1 nM | [1] |

| SQ 29,548 | Platelet Aggregation | Washed Platelets | Human | IC50 = 0.06 µM | [1] |

| SQ 29,548 | Smooth Muscle Contraction | Tracheal, Arterial, Venous Smooth Muscle | Rat, Guinea Pig | KB = 0.5-1.7 nM | [1] |

| SQ 27,427 | Platelet Aggregation | Platelets | Human | Potent Inhibitor | [2] |

Selectivity Profile

SQ 29,548 is characterized as a highly selective antagonist for the TP receptor. Studies have shown that at concentrations effective for TP receptor blockade, it does not significantly affect responses to other vasoactive agents such as serotonin, histamine, norepinephrine, and angiotensin II.[3] Furthermore, it does not inhibit cyclooxygenase or thromboxane synthetase, nor does it alter platelet cyclic AMP levels, indicating its specific action at the receptor level.[4] Some evidence also suggests that SQ 29,548 may act as an inverse agonist at the TP receptor, reducing its basal activity in the absence of an agonist.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of SQ-series compounds.

Radioligand Binding Assay for TP Receptor

This assay is used to determine the binding affinity (Ki) of a compound for the TP receptor.

// Nodes start [label="Start", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; prep_membranes [label="Prepare Membranes\n(e.g., from platelets or\nrecombinant cells)", fillcolor="#F1F3F4", fontcolor="#202124"]; incubate [label="Incubate Membranes with\nRadioligand (e.g., [3H]SQ 29,548)\n& Unlabeled Competitor", fillcolor="#FBBC05", fontcolor="#202124"]; separate [label="Separate Bound from Free\nRadioligand (Filtration)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; quantify [label="Quantify Bound\nRadioactivity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analyze [label="Analyze Data\n(Determine Ki)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> prep_membranes; prep_membranes -> incubate; incubate -> separate; separate -> quantify; quantify -> analyze; analyze -> end; } Workflow for Radioligand Binding Assay

Methodology:

-

Membrane Preparation:

-

Isolate platelet membranes from human blood or utilize membranes from cells recombinantly expressing the human TP receptor.

-

Homogenize the cells or platelets in a suitable buffer and centrifuge to pellet the membranes.

-

Wash the membrane pellet and resuspend in an appropriate assay buffer.

-

-

Binding Assay:

-

In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled TP receptor antagonist (e.g., [3H]SQ 29,548), and varying concentrations of the unlabeled test compound (e.g., SQ 29,548 or other potential antagonists).

-

Incubate the mixture at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through a glass fiber filter using a cell harvester. The membranes with bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

-

Quantification and Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the amount of bound radioligand as a function of the unlabeled competitor concentration.

-

Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit platelet aggregation induced by a TP receptor agonist.

// Nodes start [label="Start", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; prepare_prp [label="Prepare Platelet-Rich Plasma (PRP)\nfrom whole blood", fillcolor="#F1F3F4", fontcolor="#202124"]; incubate_antagonist [label="Incubate PRP with\nTest Compound (e.g., SQ 29,548)\nor vehicle", fillcolor="#FBBC05", fontcolor="#202124"]; add_agonist [label="Add TP Receptor Agonist\n(e.g., U46619 or Arachidonic Acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; measure_aggregation [label="Measure Platelet Aggregation\n(Light Transmission Aggregometry)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analyze_data [label="Analyze Data\n(Determine IC50)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> prepare_prp; prepare_prp -> incubate_antagonist; incubate_antagonist -> add_agonist; add_agonist -> measure_aggregation; measure_aggregation -> analyze_data; analyze_data -> end; } Workflow for Platelet Aggregation Assay

Methodology (Light Transmission Aggregometry):

-

Preparation of Platelet-Rich Plasma (PRP):

-

Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate).

-

Centrifuge the blood at a low speed to separate the PRP (supernatant) from red and white blood cells.

-

Prepare platelet-poor plasma (PPP) by centrifuging a separate aliquot of blood at a high speed. PPP is used to set the 100% aggregation baseline.

-

-

Aggregation Measurement:

-

Place a cuvette containing PRP into a light transmission aggregometer and establish a baseline reading.

-

Add the test compound (e.g., SQ 29,548) at various concentrations to the PRP and incubate for a short period.

-

Initiate platelet aggregation by adding a TP receptor agonist, such as U46619 (a stable TXA2 analog) or arachidonic acid.

-

As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases. The aggregometer records this change over time.

-

-

Data Analysis:

-

Determine the maximum percentage of aggregation for each concentration of the test compound.

-

Plot the percentage of inhibition of aggregation against the concentration of the test compound to determine the IC50 value.

-

Vascular Smooth Muscle Contraction Assay

This assay evaluates the ability of a compound to antagonize the contraction of vascular smooth muscle induced by a TP receptor agonist.

Methodology (Organ Bath Assay):

-

Tissue Preparation:

-

Isolate segments of vascular tissue, such as rat aorta or guinea pig trachea.

-

Cut the tissue into rings or strips and mount them in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

-

Contraction Measurement:

-

Connect the tissue to a force transducer to measure isometric tension.

-

Allow the tissue to equilibrate under a resting tension.

-

Induce contraction by adding a TP receptor agonist (e.g., U46619) to the organ bath.

-

Once a stable contraction is achieved, add the test compound (e.g., SQ 29,548) in a cumulative manner to generate a concentration-response curve for relaxation.

-

-

Data Analysis:

-

Measure the magnitude of contraction or relaxation in response to the agonist and antagonist.

-

Calculate the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve. The pA2 value is a measure of the antagonist's potency.

-

Conclusion

The SQ-series of compounds, exemplified by SQ 29,548, are highly potent and selective antagonists of the thromboxane A2 (TP) receptor. Their primary biological effect is the competitive inhibition of TP receptor activation, thereby blocking the downstream signaling cascades that lead to platelet aggregation and smooth muscle contraction. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of these and other novel TP receptor antagonists, which hold therapeutic potential in a range of cardiovascular and inflammatory diseases.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Effects of SQ 27,427, a thromboxane A2 receptor antagonist, in the human platelet and isolated smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of thromboxane receptor blocking effects of SQ 29548 in the feline pulmonary vascular bed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological actions of SQ 29,548, a novel selective thromboxane antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inverse Agonism of SQ 29,548 and Ramatroban on Thromboxane A2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Isolation and Purification of SQ 28517 from Flexibacter sp. Fermentation Broth

This document provides a detailed methodology for the isolation and purification of the target compound SQ 28517 from the fermentation broth of Flexibacter sp. The protocol is designed for researchers, scientists, and drug development professionals engaged in natural product discovery and development.

Introduction

This compound is a secondary metabolite produced by the bacterium Flexibacter sp. with potential therapeutic applications.[1] Effective isolation and purification of this compound from the complex fermentation broth are critical for its characterization, preclinical, and clinical studies. Fermentation broths are complex mixtures containing the desired product, residual nutrients, biomass, and other metabolic byproducts.[2] This protocol outlines a multi-step strategy involving initial solid-phase extraction followed by a series of chromatographic separations to achieve high purity of this compound. The methodologies described are based on established techniques for the purification of similar bioactive compounds from microbial fermentations.[3][4]

Overall Workflow

The purification strategy for this compound involves a sequential process designed to remove impurities and enrich the target compound. The general workflow is depicted below.

Figure 1: Overall workflow for the isolation and purification of this compound.

Materials and Reagents

-

Fermentation broth of Flexibacter sp.

-

Diatomaceous earth (optional)

-

Amberlite XAD-16 resin or equivalent

-

Methanol (MeOH), HPLC grade

-

Acetone, technical grade

-

Ethyl acetate (EtOAc), HPLC grade

-

Hexanes, HPLC grade

-

Acetonitrile (ACN), HPLC grade

-

Deionized water (H₂O)

-

Trifluoroacetic acid (TFA)

-

Silica gel (60 Å, 230-400 mesh)

-

Analytical and Preparative High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reverse-phase HPLC columns (analytical and preparative)

-

Rotary evaporator

-

Glass columns for gravity chromatography

-

Standard laboratory glassware and equipment

Experimental Protocols

The initial step aims to separate the microbial biomass and other suspended solids from the supernatant containing the dissolved this compound.

-

Centrifugation: Centrifuge the whole fermentation broth (e.g., 10 L) at 8,000 x g for 30 minutes at 4°C.

-

Filtration: Decant the supernatant and clarify it further by filtering through a pad of diatomaceous earth or a series of membrane filters (e.g., starting with 0.45 µm). This step is crucial to prevent clogging of the chromatography columns in subsequent stages.

This step captures the target compound and other organic molecules from the aqueous supernatant, effectively concentrating the sample.

-

Resin Preparation: Prepare a column with Amberlite XAD-16 resin. The resin should be thoroughly washed with methanol followed by deionized water to remove any preservatives and impurities.

-

Loading: Pass the clarified supernatant through the XAD-16 column at a slow flow rate (e.g., 2-3 bed volumes per hour).

-

Washing: After loading, wash the column with several bed volumes of deionized water to remove salts, sugars, and other polar, water-soluble impurities.

-

Elution: Elute the adsorbed compounds from the resin using a suitable organic solvent. A stepwise elution with increasing concentrations of methanol in water (e.g., 50% MeOH, 100% MeOH) or acetone can be effective. Collect the eluate in fractions.

The organic solvent from the elution step is removed to yield a crude extract.

-

Concentration: Combine the fractions from the elution step that show activity (if a bioassay is available) or contain the compound of interest (if a preliminary analytical method exists).

-

Evaporation: Concentrate the pooled fractions to dryness using a rotary evaporator under reduced pressure at a temperature below 40°C to avoid degradation of the compound.

-

Yield: Record the weight of the obtained crude extract.

This step provides the first level of chromatographic separation based on polarity.

-

Column Packing: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexanes).

-

Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the prepared silica gel column.

-

Elution: Elute the column with a stepwise or gradient solvent system of increasing polarity. A common system is a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the proportion of ethyl acetate to 100%).

-

Fraction Collection: Collect fractions of a fixed volume (e.g., 20 mL) and monitor the composition of each fraction by thin-layer chromatography (TLC) or analytical HPLC.

-

Pooling: Pool the fractions containing the compound of interest based on the analysis. Evaporate the solvent from the pooled fractions to obtain a semi-purified extract.

The final purification step is performed using preparative RP-HPLC to achieve high purity.

-

Column and Mobile Phase: Use a preparative C18 column. The mobile phase will typically consist of a mixture of water and acetonitrile or methanol, often with a small amount of an ion-pairing agent like trifluoroacetic acid (TFA, e.g., 0.1%) to improve peak shape.

-

Method Development: First, develop an optimal separation method on an analytical scale to determine the ideal gradient and mobile phase composition.

-

Purification: Dissolve the semi-purified extract in the mobile phase and inject it into the preparative HPLC system.

-

Fraction Collection: Collect the peak corresponding to this compound based on the retention time determined from the analytical run.

-

Final Processing: Desalt the collected fraction if necessary (e.g., by solid-phase extraction) and evaporate the solvent to obtain the pure compound. Lyophilization can be used if the final solvent is primarily water.

-

Purity Assessment: Assess the purity of the final product using analytical HPLC and characterize its structure using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

The following tables summarize hypothetical quantitative data from a representative purification process.

Table 1: Summary of Purification Steps for this compound from a 10 L Fermentation Broth

| Purification Step | Total Weight (g) | Purity of this compound (%) | Yield of this compound (%) | Purification Fold |

| Clarified Supernatant | N/A | 0.001 | 100 | 1 |

| Crude Extract (after SPE) | 15.0 | 0.5 | 90 | 500 |

| Silica Gel Pool | 1.2 | 25 | 75 | 25,000 |

| Preparative HPLC Pool | 0.15 | >98 | 60 | >98,000 |

Table 2: Chromatographic Conditions for HPLC Analysis and Purification

| Parameter | Analytical HPLC | Preparative HPLC |

| Column | C18, 4.6 x 250 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm |

| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |

| Gradient | 10-90% B over 30 min | 30-70% B over 40 min |

| Flow Rate | 1.0 mL/min | 20.0 mL/min |

| Detection | UV at 220 nm and 254 nm | UV at 220 nm and 254 nm |

| Injection Volume | 20 µL | 2-5 mL |

Signaling Pathways and Logical Relationships

The logical flow of the purification process can be visualized as a decision-making tree, where the outcome of each step determines the parameters for the next.

Figure 2: Decision-making workflow for chromatographic separation.

This protocol provides a robust framework for the isolation and purification of this compound. The specific parameters, such as solvent ratios and gradient profiles, may require optimization based on the experimental results and the specific properties of this compound.

References

- 1. German Collection of Microorganisms and Cell Cultures GmbH: Welcome to the Leibniz Institute DSMZ | Flexibacter sp. [webshop.dsmz.de]

- 2. Effect of fermentation broth and biosurfactants on mass transfer during liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel fungal metabolites as cell wall active antifungals: fermentation, isolation, physico-chemical properties, structure and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel fungal metabolites as cell wall active antifungals: fermentation, isolation, physico-chemical properties, structure and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of SQ 28517

Introduction

These application notes provide detailed protocols for the quantitative analysis of the hypothetical small molecule drug candidate, SQ 28517, in biological matrices. The methodologies described herein are based on common analytical techniques employed in pharmaceutical development and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals. While specific information on "this compound" is not publicly available, these protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are presented as robust starting points for method development and validation.

Analytical Methods Overview

The quantification of small molecule drugs like this compound in biological samples is crucial for pharmacokinetic and toxicokinetic studies. The choice of analytical method depends on the required sensitivity, selectivity, and the nature of the sample matrix.

-

HPLC-UV: A widely used technique for the quantification of analytes in less complex matrices or at higher concentrations.[1] It offers good precision and linearity but may lack the sensitivity and selectivity required for trace-level analysis in complex biological fluids.

-

LC-MS/MS: The gold standard for bioanalytical quantification due to its high sensitivity, specificity, and ability to analyze complex mixtures.[2][3][4] It is particularly suitable for determining low concentrations of drugs and their metabolites in biological matrices.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

Effective sample preparation is critical to remove interferences and concentrate the analyte before chromatographic analysis.[5] Solid-phase extraction is a widely used technique for cleaning up biological samples.[5][6]

Objective: To extract this compound from plasma and prepare it for HPLC-UV or LC-MS/MS analysis.

Materials:

-

Plasma samples containing this compound

-

Internal Standard (IS) solution (e.g., a structurally similar compound)

-

SPE cartridges (e.g., C18)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (deionized)

-

Formic acid

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

Protocol:

-

Sample Pre-treatment: Thaw plasma samples at room temperature. Spike 500 µL of plasma with the internal standard solution.

-

SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Elution: Elute this compound and the IS from the cartridge with 1 mL of methanol.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase for analysis.

Experimental Workflow for Sample Analysis

References

- 1. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. archimer.ifremer.fr [archimer.ifremer.fr]

- 3. Identification of losartan degradates in stressed tablets by LC-MS and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of liquid chromatography atmospheric pressure chemical ionization tandem mass spectrometry for analysis of halogenated flame retardants in wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 样品制备_分析化学_样品制备实验方案-默克生命科学 [sigmaaldrich.cn]

- 6. Sample preparation for GC analysis of selected pesticides in surface water - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Antimicrobial Susceptibility Testing of SQ 28517

For Researchers, Scientists, and Drug Development Professionals

Introduction

SQ 28517 is an acetyl derivative originating from the bacterium Flavobacterium sp. SC 12,154. Structurally, it possesses a cephem nucleus, which is characteristic of cephalosporin antibiotics, a major class of β-lactam antimicrobial agents. This structural feature strongly suggests that this compound functions by inhibiting bacterial cell wall synthesis. While preliminary information indicates that this compound exhibits weak antibacterial activity, detailed quantitative data on its efficacy against specific microbial strains is not widely available in published literature.

These application notes provide a generalized framework and detailed protocols for conducting antimicrobial susceptibility testing (AST) to evaluate the in vitro activity of this compound. The methodologies described herein are based on established standards for AST and can be adapted to test this compound against a panel of relevant bacterial pathogens.

Data Presentation